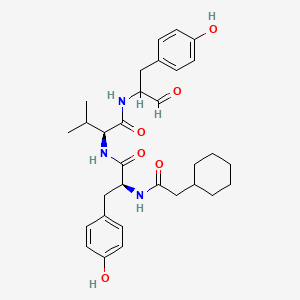

Tyropeptin A-4

Description

Properties

CAS No. |

688737-89-5 |

|---|---|

Molecular Formula |

C31H41N3O6 |

Molecular Weight |

551.7 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[(2-cyclohexylacetyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-N-[1-(4-hydroxyphenyl)-3-oxopropan-2-yl]-3-methylbutanamide |

InChI |

InChI=1S/C31H41N3O6/c1-20(2)29(31(40)32-24(19-35)16-22-8-12-25(36)13-9-22)34-30(39)27(17-23-10-14-26(37)15-11-23)33-28(38)18-21-6-4-3-5-7-21/h8-15,19-21,24,27,29,36-37H,3-7,16-18H2,1-2H3,(H,32,40)(H,33,38)(H,34,39)/t24?,27-,29-/m0/s1 |

InChI Key |

PBHZSZHBJWAKIL-TXJYOHDVSA-N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Tyropeptin A-4; Tyropeptin A 4; Tyropeptin A4; TP-101; TP 101; TP101; |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Tyropeptin A as a Proteasome Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyropeptin A is a naturally occurring dipeptide aldehyde isolated from the fermentation broth of Kitasatospora sp. MK993-dF2.[1][2] It has garnered significant interest in the scientific community for its potent inhibitory activity against the 20S proteasome, a multi-catalytic protease complex central to the ubiquitin-proteasome system (UPS). The UPS plays a critical role in cellular protein homeostasis by degrading ubiquitinated proteins, thereby regulating a myriad of cellular processes, including cell cycle progression, signal transduction, and apoptosis. Inhibition of the proteasome has emerged as a validated and effective strategy in cancer therapy, making compounds like Tyropeptin A valuable subjects of study for novel drug development.

This technical guide provides an in-depth exploration of the core mechanism of action of Tyropeptin A as a proteasome inhibitor. It details its molecular interactions, kinetic properties, and downstream cellular consequences, supported by experimental methodologies and quantitative data.

Molecular Structure and Properties

Tyropeptin A is characterized by its chemical structure, isovaleryl-L-tyrosyl-L-valyl-DL-tyrosinal.[2] The presence of a C-terminal aldehyde group is a key feature for its interaction with the proteasome's active sites.

| Property | Value |

| Molecular Formula | C₂₈H₃₇N₃O₆ |

| Molecular Weight | 511.61 g/mol |

| Structure | Isovaleryl-L-tyrosyl-L-valyl-DL-tyrosinal |

| Source | Kitasatospora sp. MK993-dF2 |

Mechanism of Proteasome Inhibition

Tyropeptin A exerts its inhibitory effect by targeting the catalytic core of the 26S proteasome, the 20S proteasome. The 20S proteasome possesses three distinct peptidase activities: chymotrypsin-like (CT-L), trypsin-like (T-L), and peptidylglutamyl-peptide hydrolyzing (PGPH) or caspase-like (C-L), associated with the β5, β2, and β1 subunits, respectively.

Tyropeptin A primarily inhibits the chymotrypsin-like activity of the proteasome by targeting the β5 subunit.[3] It also demonstrates inhibitory effects on the trypsin-like activity (β2 subunit), albeit to a lesser extent. Notably, it does not significantly inhibit the PGPH activity (β1 subunit).[1]

Binding Mode and Molecular Interactions

While a co-crystal structure of Tyropeptin A with the 20S proteasome is not publicly available, molecular docking studies of tyropeptin-boronic acid derivatives provide significant insights into its binding mode within the chymotrypsin-like active site of the β5 subunit. The aldehyde group of Tyropeptin A is believed to form a covalent, yet reversible, hemiacetal adduct with the N-terminal threonine (Thr1) residue of the β5 subunit, a common mechanism for peptide aldehyde inhibitors.

Key amino acid residues within the S1 pocket of the β5 subunit are crucial for the binding and stabilization of Tyropeptin A. These interactions are predicted to include:

-

Hydrogen bonding: Interactions with residues such as Thr60, Thr80, and Gly106.

-

Hydrophobic interactions: The tyrosyl and valyl residues of Tyropeptin A likely engage in hydrophobic interactions with pockets within the active site.

-

Water-mediated interactions: Interactions with residues like Ser189 may also contribute to the binding affinity.

Quantitative Inhibition Data

The inhibitory potency of Tyropeptin A and its derivatives has been quantified through the determination of their half-maximal inhibitory concentrations (IC₅₀).

| Compound | Target Proteasome Activity | IC₅₀ |

| Tyropeptin A | Chymotrypsin-like (20S) | 0.1 µg/mL (approx. 0.195 µM)[1] |

| Trypsin-like (20S) | 1.5 µg/mL (approx. 2.93 µM)[1] | |

| PGPH (20S) | >100 µg/mL[1] | |

| Tyropeptin B | Chymotrypsin-like (20S) | Approx. 2 times less potent than Tyropeptin A[1] |

| TP-104 (derivative) | Chymotrypsin-like (20S) | 20-fold more potent than Tyropeptin A[4] |

| TP-110 (derivative) | Chymotrypsin-like (20S) | Specifically inhibits ChT-L activity[4] |

| AS-06 (boronic acid derivative) | Chymotrypsin-like (20S) | 0.0022 µM[5] |

| AS-29 (boronic acid derivative) | Chymotrypsin-like (20S) | 0.014 µM[5] |

Note: Conversion of µg/mL to µM for Tyropeptin A is based on a molecular weight of 511.61 g/mol .

Downstream Signaling Pathways

Inhibition of the proteasome by Tyropeptin A leads to the disruption of cellular protein degradation, resulting in the accumulation of ubiquitinated proteins and the dysregulation of key signaling pathways that control cell survival and death.

Inhibition of the NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a critical regulator of inflammation, immunity, and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation, IκBα is phosphorylated, ubiquitinated, and subsequently degraded by the proteasome. This allows NF-κB to translocate to the nucleus and activate the transcription of its target genes.

By inhibiting the proteasome, Tyropeptin A prevents the degradation of IκBα, leading to the accumulation of IκBα in the cytoplasm. This effectively traps NF-κB in its inactive state, thereby inhibiting the activation of the NF-κB signaling pathway.

Induction of Apoptosis

Proteasome inhibition by Tyropeptin A can induce apoptosis (programmed cell death) in cancer cells through multiple mechanisms:

-

Accumulation of Pro-apoptotic Proteins: The proteasome is responsible for degrading several pro-apoptotic proteins, such as p53, Bax, and caspases. Inhibition of the proteasome leads to the accumulation of these proteins, tipping the cellular balance towards apoptosis.

-

Endoplasmic Reticulum (ER) Stress: The accumulation of misfolded and ubiquitinated proteins due to proteasome inhibition can lead to ER stress. Prolonged ER stress activates the unfolded protein response (UPR), which can trigger apoptosis through the activation of caspase-12 and the mitochondrial pathway.

-

Caspase Activation: Tyropeptin A-induced apoptosis is mediated by the activation of the caspase cascade. This involves the activation of initiator caspases (e.g., caspase-8 and caspase-9) which in turn activate executioner caspases (e.g., caspase-3). Activated caspase-3 is responsible for cleaving a variety of cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis.

Experimental Protocols

20S Proteasome Activity Assay (Fluorometric)

This protocol measures the chymotrypsin-like activity of the 20S proteasome using a fluorogenic substrate.

Materials:

-

Cell or tissue lysate

-

Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5)

-

Fluorogenic proteasome substrate for chymotrypsin-like activity (e.g., Suc-LLVY-AMC)

-

Tyropeptin A stock solution

-

96-well black microplate

-

Fluorometric plate reader

Procedure:

-

Prepare cell or tissue lysates in a suitable lysis buffer.

-

Determine the protein concentration of the lysates.

-

In a 96-well black microplate, add a defined amount of protein lysate to each well.

-

Add varying concentrations of Tyropeptin A (or vehicle control) to the wells.

-

Pre-incubate for a short period (e.g., 15 minutes) at 37°C.

-

Initiate the reaction by adding the fluorogenic substrate (e.g., Suc-LLVY-AMC to a final concentration of 100 µM).

-

Immediately measure the fluorescence at an excitation wavelength of 380 nm and an emission wavelength of 460 nm in a kinetic mode for a defined period (e.g., 60 minutes) at 37°C.

-

Calculate the rate of substrate cleavage (proteasome activity) from the linear phase of the reaction.

-

Plot the percentage of inhibition against the Tyropeptin A concentration to determine the IC₅₀ value.

Western Blot for Accumulation of Ubiquitinated Proteins

This protocol assesses the accumulation of ubiquitinated proteins in cells treated with Tyropeptin A.

Materials:

-

Cultured cells

-

Tyropeptin A

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against ubiquitin

-

Primary antibody for a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Culture cells to the desired confluency.

-

Treat the cells with varying concentrations of Tyropeptin A (or vehicle control) for a specified time (e.g., 4-24 hours).

-

Lyse the cells in lysis buffer and collect the total protein.

-

Quantify the protein concentration using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against ubiquitin overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.

Cell Viability Assay (MTT Assay)

This protocol measures the effect of Tyropeptin A on cell viability.

Materials:

-

Cultured cells

-

Tyropeptin A

-

Cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well clear microplate

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of Tyropeptin A for the desired duration (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control cells.

Conclusion and Future Perspectives

Tyropeptin A is a potent natural product inhibitor of the 20S proteasome, primarily targeting the chymotrypsin-like activity of the β5 subunit. Its mechanism of action involves the formation of a hemiacetal adduct with the catalytic threonine residue, leading to the accumulation of ubiquitinated proteins and the inhibition of critical cellular pathways such as NF-κB signaling. The downstream consequences of Tyropeptin A-mediated proteasome inhibition culminate in the induction of apoptosis, highlighting its potential as an anticancer agent.

Further research is warranted to fully elucidate the detailed molecular interactions of Tyropeptin A with the proteasome through co-crystallization studies. The development and characterization of more potent and selective Tyropeptin A derivatives, such as the boronic acid analogs, hold promise for the development of novel therapeutics for cancer and other diseases where the ubiquitin-proteasome system is dysregulated. The in-depth understanding of its mechanism of action, as outlined in this guide, provides a solid foundation for these future endeavors.

References

- 1. Tyropeptins A and B, new proteasome inhibitors produced by Kitasatospora sp. MK993-dF2. I. Taxonomy, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tyropeptins A and B, new proteasome inhibitors produced by Kitasatospora sp. MK993-dF2. II. Structure determination and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Proteasome regulators: activators and inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure-based design of derivatives of tyropeptin A as the potent and selective inhibitors of mammalian 20S proteasome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antitumor effects of tyropeptin-boronic acid derivatives: New proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Assembly Line: Unraveling the Biosynthesis of Tyropeptins in Streptomycetaceae

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyropeptins, a class of potent proteasome inhibitors, have garnered significant interest within the scientific community for their potential therapeutic applications, particularly in oncology. These non-ribosomal peptides, produced by members of the Streptomycetaceae family, specifically Kitasatospora sp., exhibit a fascinating molecular architecture that hints at a complex biosynthetic origin. This technical guide aims to provide a comprehensive overview of the current understanding of the tyropeptin biosynthesis pathway. However, it is crucial to note that detailed information regarding the specific biosynthetic gene cluster (BGC) and the enzymatic machinery responsible for tyropeptin assembly is not extensively available in the public domain. This guide, therefore, synthesizes the known structural and biochemical properties of tyropeptins with the general principles of non-ribosomal peptide synthesis to postulate a putative biosynthetic route, while clearly delineating the existing knowledge gaps.

Tyropeptin: Structure and Function

Tyropeptins are linear peptides characterized by the presence of non-proteinogenic amino acids and a terminal aldehyde group, which is crucial for their proteasome inhibitory activity. The two primary forms, Tyropeptin A and B, differ in their N-terminal acyl chain and an internal amino acid residue.

-

Tyropeptin A: Isovaleryl-L-tyrosyl-L-valyl-DL-tyrosinal[1]

-

Tyropeptin B: n-butyryl-L-tyrosyl-L-leucyl-DL-tyrosinal[1]

Their ability to inhibit the chymotrypsin-like activity of the 20S proteasome makes them attractive candidates for the development of novel anti-cancer agents.[2]

The Non-Ribosomal Peptide Synthetase (NRPS) Paradigm

The biosynthesis of tyropeptins is presumed to follow the canonical pathway of non-ribosomal peptide synthesis, a process orchestrated by large, modular mega-enzymes known as Non-Ribosomal Peptide Synthetases (NRPSs).[3][4] These enzymatic assembly lines are organized into modules, with each module responsible for the incorporation of a specific amino acid into the growing peptide chain.

A typical NRPS module is composed of three core domains:

-

Adenylation (A) domain: Selects and activates the specific amino acid substrate as an aminoacyl-adenylate.

-

Thiolation (T) domain (or Peptidyl Carrier Protein, PCP): Covalently tethers the activated amino acid via a phosphopantetheinyl arm.

-

Condensation (C) domain: Catalyzes the formation of a peptide bond between the amino acid on its own T domain and the growing peptide chain attached to the T domain of the preceding module.

Additional domains, such as epimerization (E) domains for converting L-amino acids to their D-isomers, and modification domains (e.g., for N-methylation), can also be present within a module. The final module typically contains a thioesterase (TE) domain responsible for releasing the fully assembled peptide, often through hydrolysis or cyclization.

Postulated Biosynthesis Pathway of Tyropeptins

While the specific "tps" gene cluster for tyropeptin biosynthesis has not been publicly characterized, a putative pathway can be inferred based on the structures of Tyropeptin A and B and the known logic of NRPS systems.

Precursor Supply

The biosynthesis would commence with the availability of the following precursor molecules:

-

Starter Acyl-CoAs: Isovaleryl-CoA (for Tyropeptin A) or n-butyryl-CoA (for Tyropeptin B).

-

Amino Acids: L-tyrosine, L-valine (for Tyropeptin A), and L-leucine (for Tyropeptin B).

The NRPS Assembly Line

A hypothetical NRPS system for tyropeptin synthesis would likely consist of three modules. The organization and function of these modules can be predicted as follows:

For Tyropeptin A:

-

Loading Module/Initiation: A specialized C-domain would catalyze the condensation of isovaleryl-CoA with the first amino acid.

-

Module 1:

-

A-domain: Selects and activates L-tyrosine.

-

T-domain: Tethers the activated L-tyrosine.

-

C-domain: Catalyzes peptide bond formation.

-

-

Module 2:

-

A-domain: Selects and activates L-valine.

-

T-domain: Tethers the activated L-valine.

-

C-domain: Catalyzes peptide bond formation.

-

-

Module 3:

-

A-domain: Selects and activates L-tyrosine.

-

T-domain: Tethers the activated L-tyrosine.

-

Reductase (R) or similar domain: A terminal domain with reductase activity would be responsible for the reduction of the carboxyl group of the final tyrosine residue to an aldehyde, forming the tyrosinal moiety. The presence of DL-tyrosinal suggests a possible epimerization event, which could be catalyzed by an E-domain within this module or by a separate enzyme.

-

For Tyropeptin B:

The biosynthesis of Tyropeptin B would follow a similar modular logic, with the key differences being the use of n-butyryl-CoA as the starter unit and an A-domain in Module 2 specific for L-leucine instead of L-valine.

Below is a conceptual diagram of the postulated NRPS assembly line for Tyropeptin A, generated using the DOT language.

References

- 1. Tyropeptins A and B, new proteasome inhibitors produced by Kitasatospora sp. MK993-dF2. II. Structure determination and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tyropeptins, proteasome inhibitors produced by Kitasatospora sp. MK993-dF2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nonribosomal peptide - Wikipedia [en.wikipedia.org]

- 4. Nonribosomal Peptide Synthetases Involved in the Production of Medically Relevant Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Tyropeptin A in Inhibiting Ubiquitinated Protein Degradation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of Tyropeptin A, a potent proteasome inhibitor, and its critical role in the intricate process of ubiquitinated protein degradation. This document details the mechanism of action, summarizes key quantitative data, outlines experimental protocols, and provides visual representations of relevant pathways and workflows to support researchers and professionals in the fields of cell biology and drug discovery.

Introduction to Tyropeptin A and the Ubiquitin-Proteasome System

The ubiquitin-proteasome system (UPS) is the primary pathway for selective protein degradation in eukaryotic cells, playing a crucial role in maintaining protein homeostasis and regulating a multitude of cellular processes, including cell cycle progression, signal transduction, and immune responses.[1][2][3] The 26S proteasome, the central protease of this system, recognizes and degrades proteins that have been tagged with a polyubiquitin chain.[1] The catalytic core of the 26S proteasome is the 20S proteasome, which possesses three distinct peptidase activities: chymotrypsin-like (ChT-L), trypsin-like (T-L), and peptidylglutamyl-peptide hydrolyzing (PGPH) or caspase-like (C-L).[4][5][6]

Tyropeptin A, a natural product isolated from Kitasatospora sp. MK993-dF2, is a potent inhibitor of the 20S proteasome.[7][8][9] Its ability to permeate cell membranes and inhibit intracellular proteasome activity makes it a valuable tool for studying the UPS and a promising candidate for therapeutic development, particularly in oncology.[8][10] This guide will delve into the specifics of Tyropeptin A's function and its impact on cellular pathways.

Mechanism of Action of Tyropeptin A

Tyropeptin A primarily exerts its inhibitory effect on the chymotrypsin-like (ChT-L) activity of the 20S proteasome by targeting the β5 subunit.[11] It also demonstrates inhibitory effects on the trypsin-like (T-L) activity, associated with the β2 subunit, albeit to a lesser extent.[7] Notably, Tyropeptin A does not significantly inhibit the PGPH activity of the β1 subunit.[7] By blocking the catalytic activity of the proteasome, Tyropeptin A prevents the degradation of polyubiquitinated proteins, leading to their accumulation within the cell.[8][10] This disruption of protein homeostasis can trigger downstream cellular events, including the induction of apoptosis.

The accumulation of ubiquitinated proteins due to proteasome inhibition affects numerous signaling pathways. One of the most well-characterized is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation, IκB is ubiquitinated and subsequently degraded by the proteasome, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes involved in inflammation, immunity, and cell survival.[12][13][14] By inhibiting the proteasome, Tyropeptin A prevents IκB degradation, thereby blocking NF-κB activation.

Quantitative Data: Inhibitory Activity of Tyropeptin A

The inhibitory potency of Tyropeptin A against the different catalytic activities of the 20S proteasome has been quantified through IC50 values. The following table summarizes the available data for Tyropeptin A and its derivatives.

| Compound | Target Activity | IC50 (µg/mL) | IC50 (nM) | Source |

| Tyropeptin A | Chymotrypsin-like (ChT-L) | 0.1 | 140 | [7][15] |

| Tyropeptin A | Trypsin-like (T-L) | 1.5 | 5000 | [7][15] |

| Tyropeptin A | Peptidylglutamyl-peptide hydrolyzing (PGPH) | >100 | 68000 | [7][15] |

| TP-104 | Chymotrypsin-like (ChT-L) | ~0.005* | - | [16][17] |

| TP-110 | Chymotrypsin-like (ChT-L) | - | - | [16][18] |

*TP-104 exhibited a 20-fold enhancement in inhibitory potency for chymotrypsin-like activity compared to Tyropeptin A.[16][17] TP-110 is a specific inhibitor of chymotrypsin-like activity.[16][18]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of Tyropeptin A.

Proteasome Activity Assay (Fluorometric)

This assay measures the chymotrypsin-like activity of the proteasome using a fluorogenic substrate.

Materials:

-

Purified 20S proteasome or cell lysate

-

Proteasome Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 25 mM KCl, 10 mM NaCl, 1 mM MgCl2, 1 mM DTT, 0.1 mg/mL BSA)

-

Fluorogenic Substrate: Suc-LLVY-AMC (N-Succinyl-Leu-Leu-Val-Tyr-7-Amido-4-methylcoumarin)

-

Tyropeptin A (or other inhibitors) dissolved in DMSO

-

Proteasome Inhibitor (Positive Control): MG-132

-

96-well black microplate

-

Fluorometric microplate reader (Excitation: 350-380 nm, Emission: 440-460 nm)

Procedure:

-

Prepare the proteasome solution by diluting the purified 20S proteasome or cell lysate in Proteasome Assay Buffer.

-

In a 96-well black microplate, add the following to each well:

-

Proteasome solution

-

Tyropeptin A at various concentrations (or vehicle control - DMSO).

-

For a positive control for inhibition, add a known proteasome inhibitor like MG-132.

-

-

Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the proteasome.

-

Add the fluorogenic substrate Suc-LLVY-AMC to each well to a final concentration of 20-100 µM.

-

Immediately measure the fluorescence intensity at various time points (e.g., every 5 minutes for 30-60 minutes) at 37°C using a microplate reader.

-

Calculate the rate of substrate cleavage (increase in fluorescence over time).

-

Plot the percentage of proteasome inhibition against the concentration of Tyropeptin A to determine the IC50 value.

Western Blot for Detection of Ubiquitinated Proteins

This method is used to visualize the accumulation of ubiquitinated proteins in cells treated with Tyropeptin A.

Materials:

-

Cell culture medium and reagents

-

Tyropeptin A

-

Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary Antibody: Anti-ubiquitin antibody

-

Secondary Antibody: HRP-conjugated anti-mouse or anti-rabbit IgG

-

Enhanced Chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Seed cells in culture plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of Tyropeptin A or vehicle control (DMSO) for a specified time (e.g., 6 or 24 hours).[19]

-

Wash the cells with ice-cold PBS and lyse them using Lysis Buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA Protein Assay.

-

Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with Blocking Buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-ubiquitin antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add ECL substrate and visualize the protein bands using an imaging system. An increase in high molecular weight smeared bands indicates an accumulation of ubiquitinated proteins.

Cell Viability Assay (MTT or MTS Assay)

This assay determines the effect of Tyropeptin A on cell proliferation and cytotoxicity.

Materials:

-

Cells and culture medium

-

Tyropeptin A

-

96-well clear microplate

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

-

Solubilization solution (for MTT assay, e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

-

Treat the cells with a range of concentrations of Tyropeptin A or vehicle control (DMSO).

-

Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

-

For MTT Assay: Add MTT solution to each well and incubate for 1-4 hours at 37°C. Then, add the solubilization solution to dissolve the formazan crystals.

-

For MTS Assay: Add the MTS reagent to each well and incubate for 1-4 hours at 37°C.[20]

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.[20][21]

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows related to the study of Tyropeptin A.

Caption: The Ubiquitin-Proteasome System and the inhibitory action of Tyropeptin A.

Caption: Inhibition of the NF-κB pathway by Tyropeptin A through proteasome inhibition.

Caption: Induction of apoptosis by Tyropeptin A via proteasome inhibition.

Caption: General experimental workflow for studying the effects of Tyropeptin A.

Conclusion

Tyropeptin A is a powerful tool for investigating the ubiquitin-proteasome system and holds potential as a therapeutic agent. Its well-defined mechanism of action, centered on the inhibition of the chymotrypsin-like activity of the proteasome, leads to the accumulation of ubiquitinated proteins and the induction of apoptosis in cancer cells. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the biological activities and therapeutic applications of Tyropeptin A and its derivatives. The continued study of such proteasome inhibitors is crucial for advancing our understanding of cellular protein degradation and for the development of novel cancer therapies.

References

- 1. youtube.com [youtube.com]

- 2. libcatalog.usc.edu [libcatalog.usc.edu]

- 3. youtube.com [youtube.com]

- 4. embopress.org [embopress.org]

- 5. Specific cell-permeable inhibitor of proteasome trypsin-like sites selectively sensitizes myeloma cells to bortezomib and carfilzomib - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Proteasome Inhibitors [labome.com]

- 7. Tyropeptins A and B, new proteasome inhibitors produced by Kitasatospora sp. MK993-dF2. I. Taxonomy, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Tyropeptins, proteasome inhibitors produced by Kitasatospora sp. MK993-dF2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Tyropeptins A and B, new proteasome inhibitors produced by Kitasatospora sp. MK993-dF2. II. Structure determination and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibition of proteasome activity by tyropeptin A in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Proteasome regulators: activators and inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Regulation of NF-κB by TNF Family Cytokines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Targeting MAPK/NF-κB Pathways in Anti-Inflammatory Potential of Rutaecarpine: Impact on Src/FAK-Mediated Macrophage Migration [mdpi.com]

- 14. Cell-Type Targeted NF-kappaB Inhibition for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 20S proteasome Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]

- 16. Synthesis and activity of tyropeptin A derivatives as potent and selective inhibitors of mammalian 20S proteasome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Structure-based design of derivatives of tyropeptin A as the potent and selective inhibitors of mammalian 20S proteasome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. tandfonline.com [tandfonline.com]

- 19. Antitumor effects of tyropeptin-boronic acid derivatives: New proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. broadpharm.com [broadpharm.com]

- 21. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for In Vivo Administration of Tyropeptin Derivatives in Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo administration of Tyropeptin derivatives, a class of potent proteasome inhibitors, in xenograft models of human cancer. The protocols and data presented are synthesized from published research and are intended to guide the design and execution of preclinical studies evaluating the anti-tumor efficacy of these compounds.

Introduction

Tyropeptins and their derivatives are peptide-based compounds that have demonstrated significant anti-tumor activity by targeting the ubiquitin-proteasome system.[1][2] The proteasome is a critical cellular complex responsible for the degradation of proteins that regulate cell cycle progression and survival.[2] Inhibition of the proteasome leads to the accumulation of these regulatory proteins, which can trigger cell cycle arrest and apoptosis in cancer cells.[2][3]

This document focuses on the in vivo application of Tyropeptin-boronic acid derivatives, specifically AS-06 and AS-29, in a human multiple myeloma xenograft model.[2]

Mechanism of Action: Proteasome Inhibition

Tyropeptin derivatives exert their anti-cancer effects primarily through the inhibition of the chymotrypsin-like activity of the 20S proteasome.[1][4] This inhibition sets off a cascade of downstream cellular events, including:

-

Inhibition of the NF-κB Pathway: Proteasome inhibitors prevent the degradation of IκB-α, an inhibitory protein that sequesters the NF-κB transcription factor in the cytoplasm. The stabilization of IκB-α leads to the suppression of NF-κB activity, which is crucial for the transcription of pro-survival and anti-apoptotic genes in cancer cells.[2][3]

-

Induction of Apoptosis: The accumulation of pro-apoptotic proteins and the inhibition of anti-apoptotic signals due to proteasome inhibition lead to the activation of the apoptotic cascade. Evidence suggests the involvement of both the extrinsic (caspase-8-mediated) and intrinsic (caspase-9-mediated) pathways.[2][3]

Signaling Pathway Diagram

Caption: Signaling pathway of Tyropeptin derivatives.

Quantitative Data from In Vivo Xenograft Studies

The following table summarizes the in vivo anti-tumor efficacy of Tyropeptin-boronic acid derivatives AS-06 and AS-29 in a human multiple myeloma RPMI8226 xenograft model.

| Compound | Dosage and Schedule | Tumor Growth Inhibition | Key Findings |

| AS-06 | Intravenous (i.v.), twice weekly for 4 weeks | Moderate suppression of tumor growth | While effective, its in vivo antitumor activity is relatively weak compared to its potent in vitro proteasome inhibitory activity, possibly due to lower tumor penetration.[2] |

| AS-29 | Intravenous (i.v.), twice weekly for 4 weeks | Potent suppression of tumor growth | Demonstrates strong antitumor activity in vivo, correlating with potent inhibition of intratumor proteasome activity.[2] |

Note: Specific dosages and quantitative tumor growth inhibition data (e.g., %T/C) are not publicly available in the referenced literature and would need to be determined empirically.

Experimental Protocols

Human Multiple Myeloma Xenograft Model

This protocol outlines the establishment of a subcutaneous xenograft model using the RPMI 8226 human multiple myeloma cell line.

Materials:

-

RPMI 8226 human multiple myeloma cell line

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)

-

Phosphate-buffered saline (PBS), sterile

-

Matrigel® Basement Membrane Matrix

-

Immunocompromised mice (e.g., SCID or NOD/SCID), female, 6-8 weeks old

-

Syringes (1 mL) and needles (27G)

-

Calipers

Procedure:

-

Cell Culture: Culture RPMI 8226 cells in RPMI-1640 medium with 10% FBS at 37°C in a humidified atmosphere of 5% CO2.

-

Cell Preparation: On the day of inoculation, harvest cells by centrifugation, wash with sterile PBS, and resuspend in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5 x 10⁷ cells/mL.

-

Tumor Inoculation: Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10⁶ cells) into the right flank of each mouse.

-

Tumor Growth Monitoring: Monitor the mice for tumor development. Once tumors are palpable, measure their dimensions using calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.

-

Treatment Initiation: When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups.

Administration of Tyropeptin Derivatives

Materials:

-

Tyropeptin derivatives (e.g., AS-06, AS-29)

-

Vehicle for solubilization (e.g., DMSO, saline, or a formulation containing excipients like PEG400 and Tween 80 - the exact vehicle should be determined based on the compound's solubility and stability)

-

Syringes (1 mL) and needles (30G) for intravenous injection

Procedure:

-

Drug Preparation: Prepare the dosing solutions of the Tyropeptin derivatives in the appropriate vehicle on each day of treatment. The concentration should be calculated based on the desired dosage and the average body weight of the mice in each group.

-

Administration: Administer the prepared solutions intravenously (i.v.) via the tail vein. The typical administration schedule reported for AS-06 and AS-29 is twice weekly for a duration of 4 weeks.[2] The control group should receive the vehicle only.

-

Monitoring: Continue to monitor tumor growth and the general health of the mice (including body weight) throughout the treatment period.

Experimental Workflow Diagram

Caption: Experimental workflow for in vivo studies.

Conclusion

The in vivo administration of Tyropeptin derivatives, particularly AS-29, has shown promising anti-tumor activity in xenograft models of multiple myeloma. The detailed protocols and understanding of the mechanism of action provided in these application notes serve as a valuable resource for researchers aiming to further investigate the therapeutic potential of this class of proteasome inhibitors. Future studies should focus on determining the optimal dosing and treatment schedules and exploring the efficacy of these compounds in other cancer models.

References

Application Notes and Protocols for Studying the Antitumor Effects of Tyropeptin A-4

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyropeptins are a class of proteasome inhibitors isolated from Kitasatospora sp.[1] Tyropeptin A and its derivatives have demonstrated potent antitumor effects, primarily through the inhibition of the 20S proteasome, a key regulator of intracellular protein degradation.[1][2] This document provides a detailed experimental design for investigating the antitumor properties of Tyropeptin A-4, a derivative of Tyropeptin A. The protocols outlined below cover in vitro and in vivo methodologies to assess its efficacy and elucidate its mechanism of action, with a particular focus on multiple myeloma, a cancer type shown to be susceptible to proteasome inhibition.[2][3]

The primary mechanism of action for Tyropeptin A derivatives involves the inhibition of the chymotrypsin-like (CT-L) activity of the proteasome.[3][4] This leads to the accumulation of ubiquitinated proteins, including the NF-κB inhibitor, IκB-α.[2][3] The stabilization of IκB-α prevents the nuclear translocation of NF-κB, a transcription factor crucial for cell survival and proliferation.[2][3] Consequently, this inhibition of the NF-κB pathway triggers apoptosis through the activation of caspase-8 and caspase-9 cascades.[2][3]

These application notes provide a framework for preclinical evaluation of this compound, from initial cell-based assays to in vivo xenograft models.

Data Presentation

In Vitro Efficacy of Tyropeptin Analogs

| Compound | Assay | Cell Line | IC50 | Reference |

| Tyropeptin A | 20S Proteasome Chymotrypsin-like Activity | N/A | 0.1 µg/mL | [4] |

| Tyropeptin A | 20S Proteasome Trypsin-like Activity | N/A | 1.5 µg/mL | [4] |

| Bortezomib | 26S Proteasome Chymotrypsin-like Activity | Myeloma Cell Lines | ~5 nM | [5] |

| AM114 (Boronic Chalcone Derivative) | Growth Inhibition (MTT) | HCT116 (p53+/+) | 1.5 µM | [6] |

| AM114 (Boronic Chalcone Derivative) | Colony Formation | HCT116 (p53+/+) | 0.6 µM | [6] |

In Vivo Efficacy of Tyropeptin Boronic Acid Derivative AS-29 in a Multiple Myeloma Xenograft Model

| Treatment Group | Dose and Schedule | Tumor Growth Inhibition | Reference |

| Vehicle Control | N/A | N/A | [3] |

| AS-29 | 1 mg/kg, i.v., twice weekly for 4 weeks | Potent suppression of tumor growth | [3] |

| AS-06 | 1 mg/kg, i.v., twice weekly for 4 weeks | Moderate suppression of tumor growth | [3] |

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines.

Materials:

-

Human multiple myeloma cell lines (e.g., RPMI 8226, U266, IM-9)

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

This compound (dissolved in DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Seed cells in 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve fitting software.

Western Blot for Ubiquitinated Proteins and IκB-α

Objective: To assess the effect of this compound on the accumulation of ubiquitinated proteins and the degradation of IκB-α.

Materials:

-

RPMI 8226 cells

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-ubiquitin, anti-IκB-α, anti-β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence substrate

-

Imaging system

Procedure:

-

Treat RPMI 8226 cells with various concentrations of this compound for different time points.

-

Lyse the cells in lysis buffer and determine the protein concentration.[7]

-

Separate 20-30 µg of protein from each sample on an SDS-PAGE gel and transfer to a PVDF membrane.[7]

-

Block the membrane with blocking buffer for 1 hour at room temperature.[7]

-

Incubate the membrane with primary antibodies overnight at 4°C.[7]

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[7]

-

Wash the membrane again and detect the protein bands using a chemiluminescence substrate and an imaging system.[7]

-

Quantify the band intensities and normalize to the loading control.

NF-κB Nuclear Translocation Assay (Immunofluorescence)

Objective: To visualize and quantify the effect of this compound on the nuclear translocation of the NF-κB p65 subunit.

Materials:

-

RPMI 8226 cells

-

This compound

-

Tumor Necrosis Factor-alpha (TNF-α) as a stimulant

-

4% Paraformaldehyde (PFA)

-

0.1% Triton X-100 in PBS

-

Blocking solution (e.g., 5% goat serum in PBS)

-

Primary antibody: anti-NF-κB p65

-

Alexa Fluor-conjugated secondary antibody

-

DAPI (for nuclear counterstaining)

-

Fluorescence microscope

Procedure:

-

Seed cells on coverslips in a 24-well plate and allow them to adhere.

-

Pre-treat the cells with this compound for 1 hour.

-

Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 30 minutes.

-

Fix the cells with 4% PFA for 15 minutes.

-

Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

-

Block with blocking solution for 1 hour.

-

Incubate with anti-NF-κB p65 antibody overnight at 4°C.

-

Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips on slides and visualize using a fluorescence microscope.

-

Quantify the nuclear fluorescence intensity of p65 in multiple cells per treatment group.

Caspase-8 and -9 Activity Assay

Objective: To measure the activity of initiator caspases 8 and 9 as an indicator of apoptosis induction by this compound.

Materials:

-

RPMI 8226 cells

-

This compound

-

Caspase-8 and Caspase-9 colorimetric or fluorometric assay kits

-

96-well plate

-

Plate reader

Procedure:

-

Treat cells with this compound for 24-48 hours.

-

Lyse the cells according to the kit manufacturer's instructions.

-

Add the caspase-8 or caspase-9 substrate to the cell lysates in a 96-well plate.

-

Incubate at 37°C for 1-2 hours.

-

Measure the absorbance or fluorescence using a plate reader.

-

Calculate the fold-change in caspase activity relative to the untreated control.

In Vivo Antitumor Efficacy in a Multiple Myeloma Xenograft Model

Objective: To evaluate the in vivo antitumor effect of this compound in a mouse xenograft model of human multiple myeloma.

Materials:

-

Immunocompromised mice (e.g., NOD/SCID or NSG mice)

-

RPMI 8226 cells

-

Matrigel

-

This compound formulated for intravenous (i.v.) injection

-

Calipers

-

Animal balance

Procedure:

-

Subcutaneously inject a suspension of RPMI 8226 cells (e.g., 5 x 10⁶ cells in 100 µL of PBS/Matrigel mixture) into the flank of each mouse.

-

Monitor tumor growth regularly using calipers.

-

When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

-

Administer this compound (e.g., at doses of 0.5, 1, and 2 mg/kg) or vehicle control intravenously, for instance, twice weekly for 4 weeks.[3]

-

Measure tumor volume and body weight twice a week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blot).

-

Plot tumor growth curves and calculate the tumor growth inhibition for each treatment group.

Visualizations

Caption: this compound Signaling Pathway.

Caption: In Vitro Experimental Workflow.

Caption: In Vivo Experimental Workflow.

References

- 1. Tyropeptins, proteasome inhibitors produced by Kitasatospora sp. MK993-dF2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antitumor effects of tyropeptin-boronic acid derivatives: New proteasome inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antitumor effects of tyropeptin-boronic acid derivatives: New proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tyropeptins A and B, new proteasome inhibitors produced by Kitasatospora sp. MK993-dF2. I. Taxonomy, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 7. Western blot analysis (ubiquitinated proteins/proteasome subunits) [bio-protocol.org]

Application Notes and Protocols for Cell Permeability Assays of Tyropeptin Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyropeptins are a class of cyclic peptides, including Tyropeptin A and B, originally isolated from Kitasatospora sp.[1]. These compounds have garnered significant interest in drug discovery due to their potent and selective inhibition of the 20S proteasome, a key player in cellular protein degradation[1][2]. The ability of Tyropeptins to permeate cell membranes is a critical attribute for their therapeutic potential, as their intracellular target is the proteasome[1]. This document provides detailed application notes and protocols for assessing the cell permeability of Tyropeptin compounds and their derivatives. Understanding the permeability of these compounds is essential for optimizing their structure-activity relationship, predicting their oral bioavailability, and developing them into effective therapeutic agents.

Mechanism of Action: Proteasome Inhibition

Tyropeptin compounds exert their biological effects by inhibiting the chymotrypsin-like activity of the β5 subunit of the 26S proteasome[3]. The ubiquitin-proteasome pathway is a major mechanism for the degradation of intracellular proteins, playing a crucial role in the regulation of numerous cellular processes, including cell cycle progression, signal transduction, and apoptosis[2][4][5].

The process begins with the tagging of substrate proteins by a polyubiquitin chain, which marks them for degradation by the 26S proteasome. The 26S proteasome is a large, multi-catalytic protease complex that recognizes, unfolds, and degrades ubiquitinated proteins into small peptides.

One of the key signaling pathways regulated by the proteasome is the Nuclear Factor-kappa B (NF-κB) pathway. In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon receiving an upstream signal, IκB is phosphorylated and subsequently ubiquitinated, targeting it for degradation by the proteasome. The degradation of IκB frees NF-κB to translocate to the nucleus, where it activates the transcription of genes involved in inflammation, cell survival, and immune responses[3][4].

By inhibiting the proteasome, Tyropeptin compounds prevent the degradation of IκB, thereby blocking the activation of NF-κB[4]. This disruption of the ubiquitin-proteasome system leads to the accumulation of ubiquitinated proteins and the induction of apoptosis in cancer cells, making proteasome inhibitors like Tyropeptin promising anti-cancer agents.

Below are diagrams illustrating the ubiquitin-proteasome pathway and the experimental workflows for assessing cell permeability.

Caption: The Ubiquitin-Proteasome Pathway and its inhibition by Tyropeptin.

Caption: Inhibition of the NF-κB signaling pathway by Tyropeptin.

Cell Permeability Assays

The assessment of cell permeability is crucial for determining the potential of Tyropeptin compounds as orally administered drugs or as agents targeting intracellular components. Several in vitro models are available to evaluate the permeability of compounds across biological membranes. The most common assays include the Parallel Artificial Membrane Permeability Assay (PAMPA), Caco-2 cell monolayer assay, and Madin-Darby Canine Kidney (MDCK) cell monolayer assay.

Data Presentation

Table 1: PAMPA Permeability of Cyclic Peptides

| Compound | Molecular Weight (Da) | LogP | Papp (x 10⁻⁶ cm/s) | Permeability Classification |

| Tyropeptin A | ~600-700 | TBD | TBD | TBD |

| Tyropeptin B | ~600-700 | TBD | TBD | TBD |

| Control Peptide 1 | ~650 | 2.5 | 5.0 | Moderate |

| Control Peptide 2 | ~700 | 1.8 | 0.5 | Low |

| Control Peptide 3 | ~600 | 3.2 | 15.0 | High |

| TBD: To be determined. |

Table 2: Caco-2 Cell Permeability of Cyclic Peptides

| Compound | Papp (A-B) (x 10⁻⁶ cm/s) | Papp (B-A) (x 10⁻⁶ cm/s) | Efflux Ratio | Permeability Classification |

| Tyropeptin A | TBD | TBD | TBD | TBD |

| Tyropeptin B | TBD | TBD | TBD | TBD |

| Control Peptide 1 | 3.5 | 7.0 | 2.0 | Moderate |

| Control Peptide 2 | 0.2 | 0.4 | 2.0 | Low |

| Control Peptide 3 | 12.0 | 10.8 | 0.9 | High |

| TBD: To be determined. A-B: Apical to Basolateral. B-A: Basolateral to Apical. |

Table 3: MDCK Cell Permeability of Cyclic Peptides

| Compound | Papp (A-B) (x 10⁻⁶ cm/s) | Papp (B-A) (x 10⁻⁶ cm/s) | Efflux Ratio | Permeability Classification |

| Tyropeptin A | TBD | TBD | TBD | TBD |

| Tyropeptin B | TBD | TBD | TBD | TBD |

| Control Peptide 1 | 4.2 | 8.4 | 2.0 | Moderate |

| Control Peptide 2 | 0.3 | 0.7 | 2.3 | Low |

| Control Peptide 3 | 18.5 | 16.7 | 0.9 | High |

| TBD: To be determined. A-B: Apical to Basolateral. B-A: Basolateral to Apical. |

Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput, cell-free method used to predict passive membrane permeability. It measures the diffusion of a compound from a donor well, through a synthetic membrane coated with lipids, to an acceptor well.

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Methodology:

-

Preparation of Solutions:

-

Prepare a stock solution of the Tyropeptin compound in DMSO.

-

Prepare the donor solution by diluting the stock solution in a suitable buffer (e.g., PBS, pH 7.4) to the final desired concentration.

-

Prepare the acceptor buffer.

-

Prepare the lipid solution (e.g., 2% lecithin in dodecane).

-

-

Assay Procedure:

-

Add the acceptor buffer to the wells of a 96-well acceptor plate.

-

Carefully apply a small volume (e.g., 5 µL) of the lipid solution to the filter membrane of a 96-well donor plate.

-

Add the donor solution containing the Tyropeptin compound to the wells of the lipid-coated donor plate.

-

Place the donor plate into the acceptor plate, ensuring the bottom of the donor plate's membrane is in contact with the acceptor buffer.

-

Incubate the plate assembly at room temperature for a specified period (e.g., 4-18 hours).

-

After incubation, separate the donor and acceptor plates.

-

Determine the concentration of the Tyropeptin compound in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.

-

-

Data Analysis:

-

Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - (C_A(t) / C_equilibrium)) where:

-

V_D is the volume of the donor well.

-

V_A is the volume of the acceptor well.

-

A is the area of the membrane.

-

t is the incubation time.

-

C_A(t) is the concentration of the compound in the acceptor well at time t.

-

C_equilibrium is the theoretical equilibrium concentration.

-

-

Caco-2 Cell Monolayer Assay

The Caco-2 cell line is derived from human colorectal adenocarcinoma and, when cultured on semi-permeable filter supports, differentiates into a monolayer of polarized enterocytes that mimic the intestinal barrier. This assay can assess both passive and active transport mechanisms.

Caption: Workflow for the Caco-2 Cell Monolayer Permeability Assay.

Methodology:

-

Cell Culture:

-

Seed Caco-2 cells onto permeable Transwell® inserts in a multi-well plate.

-

Culture the cells for approximately 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

-

Monitor the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER).

-

-

Transport Experiment:

-

Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

-

For apical-to-basolateral (A-B) transport, add the Tyropeptin compound in transport buffer to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.

-

For basolateral-to-apical (B-A) transport, add the Tyropeptin compound in transport buffer to the basolateral chamber and fresh transport buffer to the apical chamber.

-

Incubate the plates at 37°C with gentle shaking.

-

At specified time intervals, collect samples from the receiver chamber and replace with fresh buffer.

-

-

Sample Analysis and Data Calculation:

-

Determine the concentration of the Tyropeptin compound in the collected samples using LC-MS/MS.

-

Calculate the Papp value for both A-B and B-A directions using the equation: Papp = (dQ/dt) / (A * C_0) where:

-

dQ/dt is the rate of appearance of the compound in the receiver chamber.

-

A is the surface area of the membrane.

-

C_0 is the initial concentration of the compound in the donor chamber.

-

-

Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B) An efflux ratio greater than 2 suggests the involvement of active efflux transporters.

-

Madin-Darby Canine Kidney (MDCK) Cell Monolayer Assay

MDCK cells are a kidney epithelial cell line that forms a polarized monolayer with tight junctions more rapidly than Caco-2 cells. Wild-type MDCK cells are often used to assess passive permeability, while MDCK cells transfected with specific transporters (e.g., MDR1 for P-glycoprotein) are used to study the role of efflux pumps.

Methodology:

The protocol for the MDCK assay is similar to the Caco-2 assay, with the main difference being a shorter cell culture period (typically 3-5 days). The same principles of measuring bidirectional transport and calculating Papp and efflux ratio apply.

Conclusion

The cell permeability of Tyropeptin compounds is a critical determinant of their potential as therapeutic agents. The PAMPA, Caco-2, and MDCK assays provide robust in vitro platforms to evaluate this parameter. By employing the detailed protocols outlined in these application notes, researchers can systematically assess the permeability of novel Tyropeptin derivatives, enabling the selection of candidates with optimal drug-like properties for further development. The provided templates for data presentation will facilitate the clear and concise reporting of findings, aiding in the collaborative efforts of drug discovery and development teams. Further studies to obtain specific quantitative permeability data for Tyropeptin A and B are highly encouraged to build a comprehensive understanding of their pharmacokinetic properties.

References

Detecting the Accumulation of Ubiquitinated Proteins: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of common methodologies used to detect the accumulation of ubiquitinated proteins. It includes comprehensive protocols for key experiments, a comparative analysis of available techniques, and visual representations of workflows and the underlying biological pathway.

Introduction to Protein Ubiquitination

Protein ubiquitination is a reversible post-translational modification where ubiquitin, a small 76-amino acid regulatory protein, is covalently attached to substrate proteins. This process is critical for a multitude of cellular functions, including protein degradation, signal transduction, DNA repair, and trafficking.[1][2] The ubiquitination cascade involves three key enzymes: a ubiquitin-activating enzyme (E1), a ubiquitin-conjugating enzyme (E2), and a ubiquitin ligase (E3).[2] The E3 ligase provides substrate specificity, determining which proteins are targeted for ubiquitination.[1]

Ubiquitin can be attached as a single moiety (monoubiquitination) or as a chain (polyubiquitination). Polyubiquitin chains are formed by linking the C-terminus of a new ubiquitin molecule to one of the seven lysine residues (K6, K11, K27, K29, K33, K48, K63) or the N-terminal methionine (M1) of the previously attached ubiquitin. The topology of these chains dictates the functional outcome. For instance, K48-linked chains are the canonical signal for proteasomal degradation, while K63-linked chains are often involved in signaling and DNA repair pathways.[2][3]

Dysregulation of the ubiquitin-proteasome system is implicated in numerous diseases, including cancer and neurodegenerative disorders, making the detection and quantification of ubiquitinated proteins a critical aspect of both basic research and drug development.[2]

Core Methodologies for Detecting Ubiquitinated Proteins

Several techniques are available to detect and quantify the accumulation of ubiquitinated proteins. The choice of method depends on the specific research question, the required sensitivity and specificity, and the available resources. The primary methods covered in this document are:

-

Immunoprecipitation (IP) followed by Western Blot (WB): A classic and widely used method to demonstrate the ubiquitination of a specific protein of interest.

-

Enrichment using Tandem Ubiquitin Binding Entities (TUBEs): A powerful technique to isolate and protect polyubiquitinated proteins from complex mixtures.[4]

-

Mass Spectrometry (MS)-based Ubiquitin Remnant Profiling: A high-throughput approach for the global and site-specific identification and quantification of ubiquitination.[5]

-

Fluorescent-Based Methods: Techniques for visualizing and monitoring ubiquitination events in living cells.[6]

Quantitative Comparison of Detection Methods

The following table summarizes the key quantitative and qualitative features of the major methods for detecting ubiquitinated proteins to aid in experimental design.

| Feature | Immunoprecipitation & Western Blot | Tandem Ubiquitin Binding Entities (TUBEs) | Mass Spectrometry (Ubiquitin Remnant) | Fluorescent-Based Methods |

| Primary Output | Semi-quantitative detection of ubiquitination of a specific protein. | Enrichment of polyubiquitinated proteins for downstream analysis (WB, MS). | Global, site-specific identification and quantification of ubiquitination. | Visualization of ubiquitination dynamics in live cells. |

| Sensitivity | Moderate to low; dependent on antibody affinity and protein abundance. | High, with nanomolar affinity for polyubiquitin chains.[4] | High; can identify thousands of ubiquitination sites from moderate protein input.[5] | Variable; dependent on probe expression and signal-to-noise ratio. |

| Specificity | Dependent on the specificity of both the IP and Western blot antibodies. | Can be pan-specific or linkage-specific (e.g., K48, K63).[4][7] | Highly specific for the di-glycine remnant of ubiquitin.[5] | Can be designed to be linkage-specific.[8] |

| Throughput | Low to medium; suitable for analyzing a small number of samples. | Medium; can be adapted for parallel processing of multiple samples. | High; suitable for large-scale proteomic studies.[9] | High; suitable for high-content screening.[9] |

| Starting Material | Typically requires 0.5 - 2 mg of total protein per immunoprecipitation. | Can be performed with 100-200 µg of lysate per assay.[10] | Requires ~1-20 mg of total protein for global analysis.[5][11] | Dependent on cell type and transfection/expression efficiency. |

| Key Advantage | Relatively simple and accessible method for validating ubiquitination of a target protein. | Protects ubiquitinated proteins from deubiquitinases and proteasomal degradation.[4] | Provides site-specific information and global profiling of the ubiquitinome.[5][12] | Enables real-time monitoring of ubiquitination in a cellular context.[6] |

| Key Limitation | Prone to false negatives if the protein is not abundant or the antibody is of poor quality. | May not efficiently capture monoubiquitinated proteins. | Requires specialized equipment and bioinformatics expertise. | Potential for artifacts due to overexpression of fluorescent probes. |

Signaling Pathway and Experimental Workflow Diagrams

Ubiquitin-Proteasome System Pathway

The following diagram illustrates the key steps in the ubiquitination cascade, from ubiquitin activation to the degradation of the target protein by the proteasome.

Caption: The Ubiquitin-Proteasome Pathway.

Experimental Workflow: Immunoprecipitation and Western Blot

This diagram outlines the process of enriching a target protein and then detecting its ubiquitination status.

Caption: Workflow for IP and Western Blot.

Experimental Workflow: Mass Spectrometry-Based Ubiquitin Remnant Profiling

This diagram details the steps involved in identifying ubiquitination sites on a global scale.

Caption: Workflow for Ubiquitin Remnant MS.

Experimental Protocols

Protocol 1: Immunoprecipitation and Western Blotting for a Specific Ubiquitinated Protein

This protocol describes how to determine if a specific protein of interest is ubiquitinated.[13][14]

Materials:

-

Cells expressing the protein of interest

-

Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1% NP-40, 1 mM EDTA, supplemented with protease and deubiquitinase (DUB) inhibitors (e.g., 10 mM N-ethylmaleimide (NEM), 1x Protease Inhibitor Cocktail)

-

Wash Buffer: Lysis buffer with a lower concentration of detergent (e.g., 0.1% NP-40)

-

Antibody against the protein of interest (for IP)

-

Protein A/G agarose or magnetic beads

-

Anti-ubiquitin antibody (e.g., P4D1, FK2) (for WB)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Lysis:

-

Harvest cells and wash with ice-cold PBS.

-

Lyse cells in ice-cold Lysis Buffer for 30 minutes on ice with occasional vortexing.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant to a new tube and determine the protein concentration.

-

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C.

-

Incubate 1-2 mg of pre-cleared lysate with the primary antibody against the protein of interest overnight at 4°C with gentle rotation.

-

Add Protein A/G beads and incubate for another 2-4 hours at 4°C.

-

-

Washing and Elution:

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads 3-5 times with ice-cold Wash Buffer.

-

Elute the protein-antibody complexes by adding 2x Laemmli sample buffer and boiling for 5-10 minutes.

-

-

Western Blotting:

-

Separate the eluted proteins by SDS-PAGE. Due to the size of ubiquitin, a high molecular weight smear is expected for polyubiquitinated proteins.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the anti-ubiquitin primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate.

-

Protocol 2: Enrichment of Polyubiquitinated Proteins using Tandem Ubiquitin Binding Entities (TUBEs)

This protocol describes the enrichment of polyubiquitinated proteins from cell lysates for downstream applications.[4][15]

Materials:

-

Cells of interest

-

TUBE Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM EDTA, 1% NP-40, supplemented with protease and DUB inhibitors.

-

Agarose- or magnetic bead-conjugated TUBEs (pan-specific or linkage-specific)

-

Wash Buffer: TUBE Lysis Buffer

-

Elution Buffer: 2x Laemmli sample buffer

Procedure:

-

Cell Lysis:

-

Prepare cell lysate as described in Protocol 1.

-

-

Enrichment:

-

Equilibrate the TUBE-conjugated beads by washing them with TUBE Lysis Buffer.

-

Incubate 1-5 mg of cell lysate with the equilibrated TUBE beads for 2-4 hours or overnight at 4°C with gentle rotation.

-

-

Washing and Elution:

-

Pellet the beads and discard the supernatant.

-

Wash the beads 3-5 times with ice-cold Wash Buffer.

-

Elute the bound ubiquitinated proteins by adding 2x Laemmli sample buffer and boiling for 5-10 minutes.

-

-

Downstream Analysis:

-

The eluted proteins can be analyzed by Western blotting with an antibody against a specific protein of interest or subjected to mass spectrometry for global identification.

-

Protocol 3: Mass Spectrometry-Based Ubiquitin Remnant Profiling (K-ε-GG Enrichment)

This protocol provides a method for the large-scale identification of ubiquitination sites.[5][16]

Materials:

-

Cells or tissues

-

Lysis/Denaturation Buffer: 8 M urea in 50 mM Tris-HCl (pH 8.0)

-

Reduction and Alkylation Reagents: DTT and iodoacetamide

-

Trypsin

-

Anti-K-ε-GG remnant antibody coupled to beads

-

Immunoaffinity Purification (IAP) Buffer: 50 mM MOPS (pH 7.2), 10 mM sodium phosphate, 50 mM NaCl

-

Elution Buffer: 0.15% trifluoroacetic acid (TFA)

-

C18 StageTips for desalting

Procedure:

-

Protein Extraction and Digestion:

-

Lyse cells or tissues in Lysis/Denaturation Buffer.

-

Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide.

-

Dilute the urea concentration to <2 M with 50 mM Tris-HCl (pH 8.0).

-

Digest the proteins with trypsin overnight at 37°C.

-

Acidify the peptide mixture with TFA and desalt using a C18 solid-phase extraction cartridge.

-

-

Immunoaffinity Enrichment:

-

Resuspend the dried peptides in IAP Buffer.

-

Incubate the peptide solution with the anti-K-ε-GG antibody-coupled beads for 2-4 hours at 4°C.

-

-

Washing and Elution:

-

Wash the beads extensively with IAP Buffer and then with water.

-

Elute the K-ε-GG containing peptides with Elution Buffer.

-

-

LC-MS/MS Analysis:

-

Desalt the eluted peptides using C18 StageTips.

-

Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

-

Data Analysis:

-

Use a database search algorithm (e.g., MaxQuant, Sequest) to identify peptides with a di-glycine remnant on lysine residues.

-

Perform quantitative analysis to compare ubiquitination levels between different samples.

-

Protocol 4: Fluorescent-Based Detection of Ubiquitination in Live Cells

This protocol describes a general approach for visualizing ubiquitination using fluorescent reporters.[6][8]

Materials:

-

Mammalian cell line

-

Expression vector for a fluorescently tagged ubiquitin-binding domain (UBD) (e.g., GFP-2UBA) or a ubiquitin-mediated fluorescence complementation (UiFC) system.[17]

-

Transfection reagent

-

Fluorescence microscope

Procedure:

-

Cell Culture and Transfection:

-

Plate cells on glass-bottom dishes suitable for microscopy.

-

Transfect the cells with the expression vector(s) for the fluorescent ubiquitin probe according to the manufacturer's protocol.

-

-

Live-Cell Imaging:

-

Allow 24-48 hours for protein expression.

-

If applicable, treat the cells with stimuli that are known to induce ubiquitination (e.g., proteasome inhibitors, DNA damaging agents).

-

Image the cells using a fluorescence microscope with the appropriate filter sets for the fluorescent protein(s) used.

-

-

Image Analysis:

-

Analyze the images to observe changes in the localization and intensity of the fluorescent signal, which correspond to the accumulation of ubiquitinated proteins.

-

Quantify the fluorescence intensity in specific cellular compartments or regions of interest.

-

Conclusion

The detection of ubiquitinated protein accumulation is a multifaceted process with a variety of available techniques. The choice of method should be guided by the specific biological question being addressed. For validating the ubiquitination of a single protein, immunoprecipitation followed by Western blotting remains a reliable and accessible approach. For enriching and protecting polyubiquitinated species, TUBEs offer a significant advantage. For global, unbiased, and site-specific analysis of the ubiquitinome, mass spectrometry-based methods are the gold standard. Finally, for studying the dynamic nature of ubiquitination in its native cellular environment, fluorescent-based live-cell imaging techniques are invaluable. By understanding the principles, advantages, and limitations of each method, researchers can design robust experiments to unravel the complex roles of ubiquitination in health and disease.

References

- 1. Quantitative proteomics to decipher ubiquitin signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ubiquitination detection techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protein Ubiquitination: Assays, Sites & Proteomics Methods - Creative Proteomics [creative-proteomics.com]

- 4. Purification and Detection of Ubiquitinated Plant Proteins Using Tandem Ubiquitin Binding Entities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Refined preparation and use of anti-diglycine remnant (K-ε-GG) antibody enables routine quantification of 10,000s of ubiquitination sites in single proteomics experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Live-Cell Imaging of Ubiquitin–Proteasome System Function - PMC [pmc.ncbi.nlm.nih.gov]

- 7. lifesensors.com [lifesensors.com]

- 8. Probing protein ubiquitination in live cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. stressmarq.com [stressmarq.com]

- 11. A comprehensive method for detecting ubiquitinated substrates using TR-TUBE - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Analysis of Ubiquitinated Proteome by Quantitative Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Refined Preparation and Use of Anti-diglycine Remnant (K-ε-GG) Antibody Enables Routine Quantification of 10,000s of Ubiquitination Sites in Single Proteomics Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 17. embopress.org [embopress.org]

Troubleshooting & Optimization

Technical Support Center: Optimizing Incubation Time for Bioactive Compound Treatment

A Note on "Tyropeptin A-4": Our database indicates that "this compound" is not a standard nomenclature for a single compound. It is possible that this refers to either Tyropeptin A , a proteasome inhibitor, or Combretastatin A4 , a microtubule-targeting agent. To provide comprehensive support, this guide addresses both possibilities. Please select the section relevant to your compound of interest.

Section 1: Tyropeptin A

Tyropeptin A is a potent proteasome inhibitor isolated from Kitasatospora sp.[1] It exerts its cytotoxic effects by inhibiting the chymotrypsin-like and trypsin-like activities of the 20S proteasome, leading to the accumulation of ubiquitinated proteins and subsequent cell cycle arrest and apoptosis.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Tyropeptin A?

A1: Tyropeptin A is a proteasome inhibitor. It specifically inhibits the chymotrypsin-like and trypsin-like activities of the 20S proteasome complex.[2] This inhibition prevents the degradation of ubiquitinated proteins, which disrupts cellular homeostasis and can lead to apoptosis.[1]

Q2: How do I determine the optimal incubation time for Tyropeptin A treatment in my cell line?